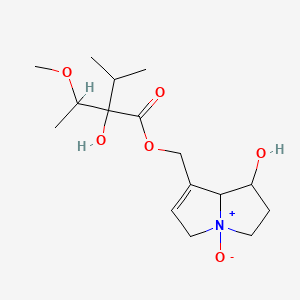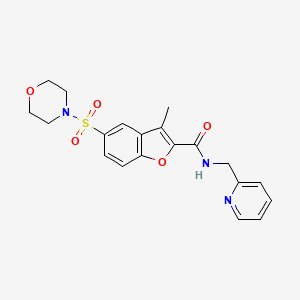
3-methyl-5-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)-2-benzofurancarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-5-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)-2-benzofurancarboxamide is a member of benzofurans.
Applications De Recherche Scientifique
Metabolism and Disposition Studies
- The compound has been studied for its metabolism and disposition in the human body, particularly in the context of treating insomnia. A study by Renzulli et al. (2011) on a related compound, SB-649868, reveals insights into the metabolism of benzofuran derivatives. The study found that the compound is primarily eliminated via feces, with only a minor portion excreted through urine. The metabolism involves extensive oxidation of the benzofuran ring, resulting in the formation of various metabolites (Renzulli et al., 2011).
Carbonic Anhydrase Inhibition
- Compounds structurally related to 3-methyl-5-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)-2-benzofurancarboxamide have shown potential as inhibitors of carbonic anhydrase. A study by Supuran et al. (2013) investigated several aromatic sulfonamides and their effectiveness in inhibiting carbonic anhydrase isoenzymes. The results indicated that these compounds can exhibit nanomolar inhibitory concentration, emphasizing their potential in medical applications (Supuran et al., 2013).
Synthesis and Evaluation as Analgesic and Anti-Inflammatory Agents
- Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl compounds related to the chemical structure . These compounds were evaluated for their analgesic and anti-inflammatory activities. The study discovered that certain derivatives exhibit significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).
H+/K+-ATPase Inhibition Studies
- Another research area involves the investigation of benzimidazole sulfoxides, a class related to 3-methyl-5-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)-2-benzofurancarboxamide, as inhibitors of H+/K+-ATPase. A study by Ife et al. (1989) demonstrated how modifications in the pyridine basicity and steric interactions can significantly influence the potency and stability of these inhibitors (Ife et al., 1989).
Antimicrobial Activity
- The antimicrobial potential of derivatives containing the morpholine moiety, similar to the compound , was explored by Sahin et al. (2012). They synthesized triazole derivatives and tested their antimicrobial activities, finding some compounds to possess good or moderate antimicrobial effects (Sahin et al., 2012).
Propriétés
Nom du produit |
3-methyl-5-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)-2-benzofurancarboxamide |
|---|---|
Formule moléculaire |
C20H21N3O5S |
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
3-methyl-5-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H21N3O5S/c1-14-17-12-16(29(25,26)23-8-10-27-11-9-23)5-6-18(17)28-19(14)20(24)22-13-15-4-2-3-7-21-15/h2-7,12H,8-11,13H2,1H3,(H,22,24) |
Clé InChI |
FDQNSADLRWHHRQ-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)NCC4=CC=CC=N4 |
SMILES canonique |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)NCC4=CC=CC=N4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



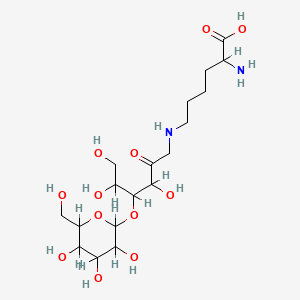
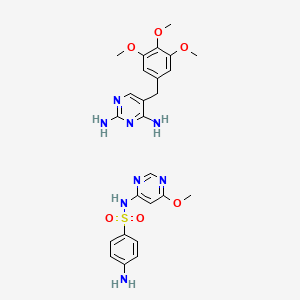
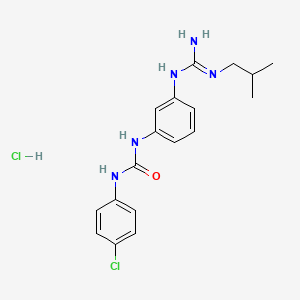
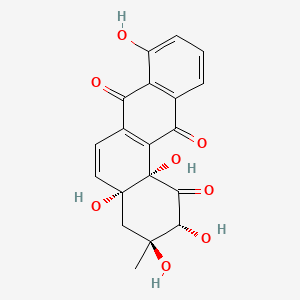
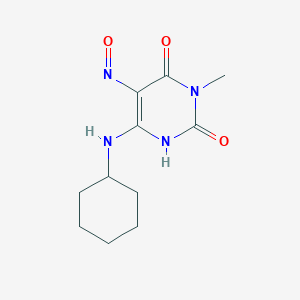
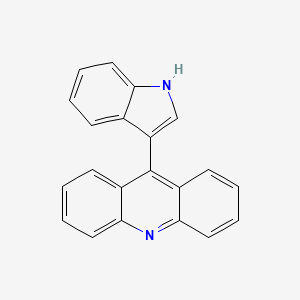
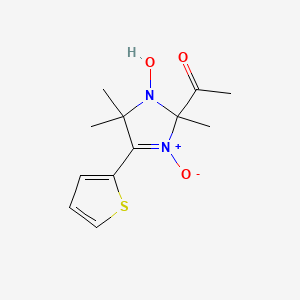
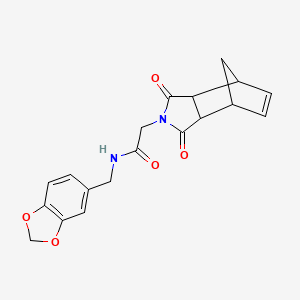
![4-Morpholinecarboxylic acid [3-(6-amino-5-cyano-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester](/img/structure/B1229258.png)
![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1229260.png)
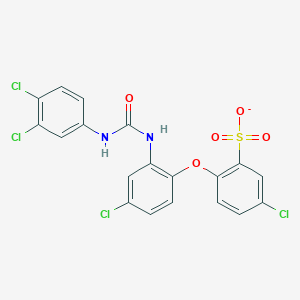
![1,3-Diphenyl-4-pyrazolecarboxylic acid [2-[(3,5-dichloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1229262.png)

